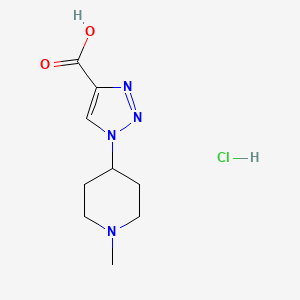

1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

CAS No.: 1779123-58-8

Cat. No.: VC3019516

Molecular Formula: C9H15ClN4O2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779123-58-8 |

|---|---|

| Molecular Formula | C9H15ClN4O2 |

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)triazole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H14N4O2.ClH/c1-12-4-2-7(3-5-12)13-6-8(9(14)15)10-11-13;/h6-7H,2-5H2,1H3,(H,14,15);1H |

| Standard InChI Key | QMUAPPSXVJJXSA-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl |

| Canonical SMILES | CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl |

Introduction

1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound of significant interest in chemical and pharmaceutical research. This compound combines a 1,2,3-triazole ring with a piperidine moiety and a carboxylic acid group, offering potential applications in various fields due to its structural versatility.

Synthesis and Preparation

The synthesis of 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the reaction of azides with alkynes in the presence of a catalyst, followed by hydrolysis to form the carboxylic acid and subsequent conversion to the hydrochloride salt. This process leverages the Huisgen cycloaddition, a widely used method for synthesizing 1,2,3-triazoles.

Biological and Pharmacological Activities

1,2,3-Triazoles, including derivatives like 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, have been explored for their antimicrobial, anticancer, and antioxidant properties. The presence of a carboxylic acid group enhances the compound's ability to interact with biological targets, potentially improving its efficacy in therapeutic applications.

Research Findings and Applications

| Property | Description |

|---|---|

| Chemical Stability | The hydrochloride salt form enhances stability and solubility. |

| Biological Activity | Potential antimicrobial and anticancer activities due to the triazole ring. |

| Synthetic Versatility | Easy modification of the triazole ring allows for diverse chemical structures. |

| Pharmacokinetics | The carboxylic acid group may influence bioavailability and metabolism. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume